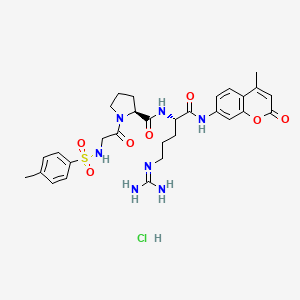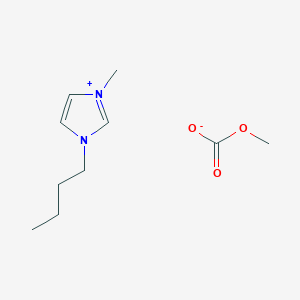![molecular formula C16H40Cl2N2P2Ru B6336357 Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97% CAS No. 1092372-90-1](/img/structure/B6336357.png)
Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%
Übersicht
Beschreibung
Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97% (DCPERu) is an organometallic compound that has been used in a range of scientific research applications. It is a coordination complex of ruthenium, a transition metal, and a chelating ligand, 2-(di-i-propylphosphino)ethylamine. The compound has been used in various fields such as catalysis, molecular electronics, and biomedicine.
Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
Ruthenium complexes, including variants similar to Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), have been highlighted for their electrochemical activity. An example includes the employment of Ruthenium(II) complexes in the electrochemical detection of tadalafil, showcasing their potential in pharmaceutical analysis. These complexes exhibit a stable divalent ruthenium center, contributing to their electrochemical properties, useful in sensing applications (Abu-Nameh, 2020).
Catalytic Applications
Research has shown the effectiveness of Ruthenium(II) complexes in catalyzing various chemical reactions. For instance, they catalyze the direct reductive amination of bio-based 5-hydroxymethylfurfural in the presence of hydrogen, demonstrating good yields across a broad substrate scope of primary and secondary amines. This indicates their potential in the synthesis of valuable amines from renewable resources (Xu et al., 2014).
Anticancer Research
Ruthenium(II) arene compounds, including those with modifications for potential anticancer applications, have been studied for their cytotoxicity toward cancer cells. Some compounds exhibit reasonable cytotoxicity and even selectivity, suggesting that the ruthenium center might bind preferentially to proteins, while other parts of the molecule, such as naphthalimide groups, could intercalate DNA. This dual action might contribute to their anticancer properties (Kilpin et al., 2012).
Phase Transfer-Catalyzed Reduction
The utility of Dichlorotris(triphenylphosphine)ruthenium(II) in the phase transfer-catalyzed reduction of nitro compounds by synthesis gas indicates the versatility of ruthenium complexes in facilitating environmentally beneficial reactions. This showcases the potential of Ruthenium(II) in green chemistry applications, reducing nitro compounds to amines at room temperature and atmospheric pressure (Januszkiewicz & Alpar, 1983).
Hydroformylation of Olefins
Research on Dichlorotris(triphenylphosphine)ruthenium(II) catalyzed hydroformylation of propene has led to the identification of intermediate species during the reaction, contributing to our understanding of catalytic mechanisms. The study highlights the catalyst's role in facilitating the addition of hydrogen and carbon monoxide across olefin bonds to produce aldehydes, important intermediates in industrial chemistry (Srivastava et al., 2003).
Wirkmechanismus
Target of Action
It is known that ruthenium complexes often interact with biological molecules such as dna and proteins, disrupting their normal function .
Mode of Action
As a catalyst, it may facilitate various chemical reactions, altering the behavior of its targets .
Biochemical Pathways
Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II) is known to be involved in the synthesis of long chain linear fatty acid esters, preparation of ruthenium borohydride complexes for use in hydrogenation reactions, dehydrogenation of ammonia boranes, chemoselective reduction of carboxylic esters, and synthesis of ruthenium beta-aminophosphine hydrido/chloro complexes with catalytic activities .
Result of Action
As a catalyst, it likely facilitates chemical reactions that could have significant effects on cellular processes .
Eigenschaften
IUPAC Name |
dichlororuthenium;2-di(propan-2-yl)phosphanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H20NP.2ClH.Ru/c2*1-7(2)10(6-5-9)8(3)4;;;/h2*7-8H,5-6,9H2,1-4H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINVYXXIKGEKJI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCN)C(C)C.CC(C)P(CCN)C(C)C.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40Cl2N2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746379 | |
| Record name | 2-[Di(propan-2-yl)phosphanyl]ethan-1-amine--dichlororuthenium (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) | |
CAS RN |
1092372-90-1 | |
| Record name | 2-[Di(propan-2-yl)phosphanyl]ethan-1-amine--dichlororuthenium (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Diisopropylphosphino)ethanamine - dichlororuthenium (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95%](/img/structure/B6336275.png)




![Dichloro{(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II)](/img/structure/B6336305.png)
![2-{2-[(2R,5R)-2,5-Dimethyl-1-phospholano]phenyl}1,3-dioxolane, 97%](/img/structure/B6336311.png)
![Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336333.png)
![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)
![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97%](/img/structure/B6336345.png)

![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)
![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)
